N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound that features both indole and quinazoline moieties. These structural elements are known for their significant biological activities, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The quinazoline moiety can be introduced through cyclization reactions involving anthranilic acid derivatives and isothiocyanates .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening methods to identify the best catalysts and solvents, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline moiety to its dihydro form.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution typically requires acidic conditions and reagents like nitric acid or halogens.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a tubulin polymerization inhibitor, which can induce cell apoptosis.
Mechanism of Action
The compound exerts its effects primarily by inhibiting tubulin polymerization, a crucial process in cell division. By binding to tubulin, it prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is similar to that of colchicine, a well-known anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxyquinazolin-4-yl)amino]hexanamide
Uniqueness
What sets N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide apart is its dual action on both the indole and quinazoline moieties. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C24H27N5OS |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide |
InChI |
InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,27H,1-2,7,12-15H2,(H,25,30)(H2,26,28,29,31) |
InChI Key |
HOHMCPRDQSZTES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
Origin of Product |
United States |
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